Cas no 440125-05-3 (2-(difluoromethoxy)phenylmethanethiol)

2-(difluoromethoxy)phenylmethanethiol 化学的及び物理的性質
名前と識別子
-
- BENZENEMETHANETHIOL, 2-(DIFLUOROMETHOXY)-
- 2-(difluoromethoxy)phenylmethanethiol
- DTXSID401282849
- SCHEMBL5422103
- 440125-05-3
- 2-(Difluoromethoxy)benzenemethanethiol
- [2-(difluoromethoxy)phenyl]methanethiol
- AKOS018445054
- EN300-1288422
- 2-difluoromethoxybenzyl mercaptan
- Benzenemethanethiol, 2-(difluoromethoxy)-
-
- インチ: InChI=1S/C8H8F2OS/c9-8(10)11-7-4-2-1-3-6(7)5-12/h1-4,8,12H,5H2
- InChIKey: WDQHNOPSSYGXKB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 190.02639237g/mol
- どういたいしつりょう: 190.02639237g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 10.2Ų
2-(difluoromethoxy)phenylmethanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288422-0.05g |
[2-(difluoromethoxy)phenyl]methanethiol |
440125-05-3 | 0.05g |
$719.0 | 2023-05-24 | ||
Enamine | EN300-1288422-10.0g |
[2-(difluoromethoxy)phenyl]methanethiol |
440125-05-3 | 10g |
$3683.0 | 2023-05-24 | ||
Enamine | EN300-1288422-1000mg |
[2-(difluoromethoxy)phenyl]methanethiol |
440125-05-3 | 1000mg |
$628.0 | 2023-10-01 | ||
Enamine | EN300-1288422-10000mg |
[2-(difluoromethoxy)phenyl]methanethiol |
440125-05-3 | 10000mg |
$2701.0 | 2023-10-01 | ||
Enamine | EN300-1288422-5.0g |
[2-(difluoromethoxy)phenyl]methanethiol |
440125-05-3 | 5g |
$2485.0 | 2023-05-24 | ||
Enamine | EN300-1288422-2.5g |
[2-(difluoromethoxy)phenyl]methanethiol |
440125-05-3 | 2.5g |
$1680.0 | 2023-05-24 | ||
Enamine | EN300-1288422-0.25g |
[2-(difluoromethoxy)phenyl]methanethiol |
440125-05-3 | 0.25g |
$789.0 | 2023-05-24 | ||
Enamine | EN300-1288422-0.5g |
[2-(difluoromethoxy)phenyl]methanethiol |
440125-05-3 | 0.5g |
$823.0 | 2023-05-24 | ||
Enamine | EN300-1288422-1.0g |
[2-(difluoromethoxy)phenyl]methanethiol |
440125-05-3 | 1g |
$857.0 | 2023-05-24 | ||
Enamine | EN300-1288422-0.1g |
[2-(difluoromethoxy)phenyl]methanethiol |
440125-05-3 | 0.1g |
$755.0 | 2023-05-24 |
2-(difluoromethoxy)phenylmethanethiol 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
2-(difluoromethoxy)phenylmethanethiolに関する追加情報
Comprehensive Overview of 2-(Difluoromethoxy)phenylmethanethiol (CAS No. 440125-05-3): Properties, Applications, and Industry Insights
2-(Difluoromethoxy)phenylmethanethiol (CAS No. 440125-05-3) is a specialized organosulfur compound with a unique molecular structure combining a difluoromethoxy group and a thiol functional group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of both fluorine and sulfur moieties enhances its reactivity and metabolic stability, making it valuable for drug discovery.
In recent years, the demand for fluorinated thiols like 2-(difluoromethoxy)phenylmethanethiol has surged, driven by trends in precision medicine and sustainable agriculture. Researchers are exploring its role in designing enzyme inhibitors and crop protection agents, aligning with global searches for "fluorine in drug design" and "eco-friendly agrochemicals." The compound’s lipophilicity and hydrogen-bonding capacity contribute to its versatility in molecular interactions.
Synthetic routes to CAS 440125-05-3 often involve nucleophilic substitution or Grignard reactions, with optimization focusing on yield and purity. Analytical techniques such as HPLC and NMR spectroscopy are critical for quality control. Industry forums frequently discuss "scale-up challenges for fluorinated intermediates," reflecting practical concerns in manufacturing this compound.
From an environmental perspective, 2-(difluoromethoxy)phenylmethanethiol is subject to regulatory scrutiny under REACH and EPA guidelines. Its biodegradability and toxicity profile are actively researched, addressing queries like "green chemistry alternatives for sulfur compounds." Safety data sheets emphasize proper handling to avoid oxidation to disulfides, a common stability issue for thiol-containing chemicals.
Market analysts note growing patent filings involving CAS 440125-05-3, particularly in heterocyclic chemistry and peptide modification. Startups and academic labs are investigating its use in proteolysis-targeting chimeras (PROTACs), a hot topic in targeted protein degradation therapies. This aligns with search trends for "next-gen therapeutic platforms."
In material science, derivatives of 2-(difluoromethoxy)phenylmethanethiol show promise for self-assembled monolayers (SAMs) on metal surfaces, relevant to nanotechnology and sensor development. The compound’s ability to form stable gold-thiolate bonds makes it interesting for "wearable biosensors," a trending keyword in diagnostics innovation.
Future research directions may explore catalytic asymmetric synthesis of enantiopure forms, responding to the pharmaceutical industry’s need for chiral building blocks. Computational studies modeling its molecular docking behavior could further unlock applications, tying into popular searches for "AI in chemical discovery." Collaborative efforts between academia and manufacturers will likely shape its commercialization trajectory.
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